4-Ethylchromane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylchromane-4-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a chromane ring system with an ethyl group at the 4-position and a carboxylic acid functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylchromane-4-carboxylic acid can be synthesized through several methods:
Oxidation of 4-Ethylchromane: This involves the oxidation of 4-ethylchromane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions
Grignard Reaction: Another method involves the reaction of 4-ethylchromanone with a Grignard reagent followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: 4-Ethylchromane-4-methanol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylchromane-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylchromane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Chromanone: A structurally related compound with a ketone group instead of a carboxylic acid.
4-Ethylchromanone: Similar to 4-ethylchromane-4-carboxylic acid but with a ketone group.
Uniqueness: this compound is unique due to its combination of a chromane ring system with an ethyl group and a carboxylic acid functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-12(11(13)14)7-8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
ILDOTYCOAKOPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.